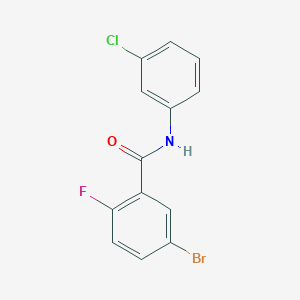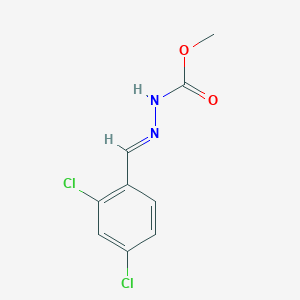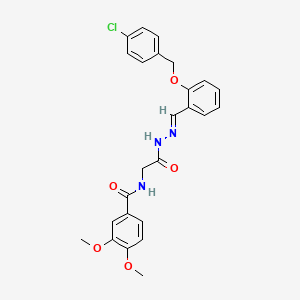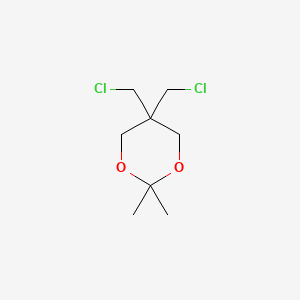
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of two chloromethyl groups attached to a dioxane ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a building block for drug discovery.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups into the dioxane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with bromomethyl groups instead of chloromethyl groups.
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxane: Contains hydroxymethyl groups, making it more hydrophilic and reactive towards different types of chemical reactions.
5,5-Bis(methyl)-2,2-dimethyl-1,3-dioxane: Lacks halogen substituents, resulting in different reactivity and applications.
Uniqueness
5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of chloromethyl groups provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5695-37-4 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14Cl2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
UIUJUVYFIXNOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(CCl)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




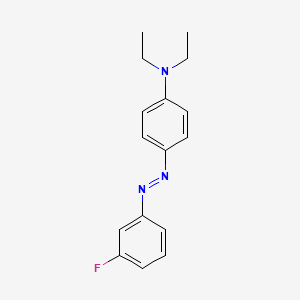
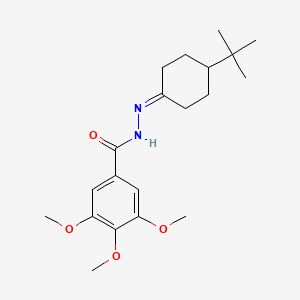
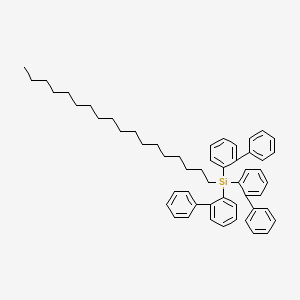
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
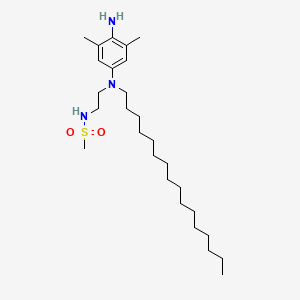
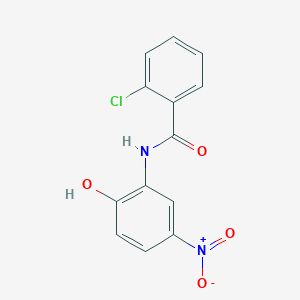
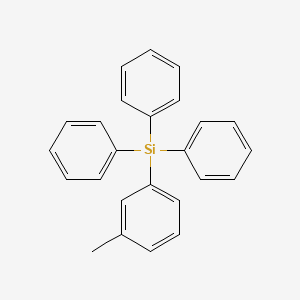

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
